molecular formula C8H11BrN2 B12289553 2-Bromo-4-(tert-butyl)pyrimidine

2-Bromo-4-(tert-butyl)pyrimidine

Cat. No.: B12289553
M. Wt: 215.09 g/mol
InChI Key: VHRWZGBRPRINCR-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)pyrimidine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a tert-butyl group at the fourth position makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)pyrimidine typically involves the bromination of 4-(tert-butyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst or under UV light. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-4-(tert-butyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of pharmaceuticals and agrochemicals due to its ability to interact with biological targets.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)pyrimidine depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Bromo-2-(tert-butyl)pyrimidine: Similar structure but with the bromine and tert-butyl groups swapped.

    2-Chloro-4-(tert-butyl)pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-4-(tert-butyl)pyrimidine is unique due to the specific positioning of the bromine and tert-butyl groups on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-bromo-4-tert-butylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3

InChI Key

VHRWZGBRPRINCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)Br

Origin of Product

United States

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